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Compound of Interest

Compound Name:
Methyl 2-(4-hydroxy-3-

nitrophenyl)acetate

Cat. No.: B1332236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key organic intermediate. This document

details the expected data from core spectroscopic techniques, outlines standardized

experimental protocols for obtaining this data, and presents a logical workflow for its structural

elucidation.

Spectroscopic Data Summary
The following tables summarize the predicted and inferred spectroscopic data for Methyl 2-(4-
hydroxy-3-nitrophenyl)acetate. This data is essential for the structural confirmation and purity

assessment of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1332236?utm_src=pdf-interest
https://www.benchchem.com/product/b1332236?utm_src=pdf-body
https://www.benchchem.com/product/b1332236?utm_src=pdf-body
https://www.benchchem.com/product/b1332236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1 ~7.9 Doublet ~2.0
Ar-H (ortho to

NO₂ and OH)

2 ~7.2 Doublet ~8.5
Ar-H (ortho to

CH₂COOCH₃)

3 ~7.0
Doublet of

doublets
~8.5, ~2.0

Ar-H (meta to

NO₂ and OH)

4 ~3.7 Singlet N/A OCH₃

5 ~3.6 Singlet N/A CH₂

6 Variable Broad Singlet N/A OH

Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental

values may vary based on solvent and instrument conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O ~171

Aromatic C-OH ~155

Aromatic C-NO₂ ~140

Aromatic C-CH₂ ~135

Aromatic CH (ortho to CH₂COOCH₃) ~130

Aromatic CH (ortho to NO₂ and OH) ~125

Aromatic CH (meta to NO₂ and OH) ~115

OCH₃ ~52

CH₂ ~40
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Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental

values may vary based on solvent and instrument conditions. PubChem also indicates the

availability of a ¹³C NMR spectrum for this compound.[1]

Table 3: FT-IR Spectroscopic Data (Inferred from 4-
hydroxy-3-nitrophenylacetic acid)

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (phenolic) 3400 - 3200 Broad

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=O stretch (ester) ~1735 Strong

N-O stretch (asymmetric) 1550 - 1500 Strong

C=C stretch (aromatic) 1600 - 1450 Medium-Strong

N-O stretch (symmetric) 1360 - 1320 Strong

C-O stretch (ester) 1300 - 1000 Strong

Note: Data is inferred from the closely related compound 4-hydroxy-3-nitrophenylacetic acid,

for which FT-IR data is available.[2] The ester C=O stretch is predicted based on typical values

for this functional group.

Table 4: Mass Spectrometry Data (Based on GC-MS of
the target compound and MS of 4-hydroxy-3-
nitrophenylacetic acid)
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m/z Possible Fragment Ion

211 [M]⁺ (Molecular Ion)

197 [M - CH₂]⁺ or [M - NH₂]⁺ (from rearrangement)

180 [M - OCH₃]⁺

152 [M - COOCH₃]⁺

106 [C₆H₄(OH)(NO₂)]⁺

77 [C₆H₅]⁺

Note: PubChem indicates the availability of a GC-MS spectrum for Methyl 2-(4-hydroxy-3-
nitrophenyl)acetate.[1] The fragmentation pattern is further informed by the mass spectrum of

the corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, which shows a base

peak at m/z 152 and a molecular ion peak at m/z 197.

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of Methyl 2-(4-hydroxy-3-
nitrophenyl)acetate are provided below. These protocols represent standard procedures in

organic chemistry and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent

will depend on the sample's solubility.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the field frequency using the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate acquisition parameters, including the number of scans, pulse width,

and relaxation delay.

Data Acquisition: Acquire the ¹H NMR spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals to determine the relative ratios of the protons.

Analyze the splitting patterns (multiplicity) and coupling constants (J values).

2.1.2 ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.7 mL of a deuterated solvent.

Instrument Setup:

Follow the same initial setup steps as for ¹H NMR (locking and shimming).

Select the appropriate ¹³C NMR experiment (e.g., proton-decoupled).

Set acquisition parameters, which will generally require a larger number of scans and may

involve a wider spectral width compared to ¹H NMR.

Data Acquisition: Acquire the ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation.

Phase the spectrum.
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Calibrate the chemical shift scale using the solvent signal as a reference.

Identify the chemical shifts of the different carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., acetone,

dichloromethane).

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the sample.

Data Acquisition:

Place the sample (pellet or film) in the spectrometer's sample holder.

Record a background spectrum of the empty sample holder (or a blank KBr pellet).

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
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Sample Preparation:

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the

sample in a volatile solvent to an appropriate concentration (typically in the ppm range).

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible

with the ionization source (e.g., methanol, acetonitrile).

Instrument Setup:

Choose the appropriate ionization technique (e.g., Electron Ionization - EI for GC-MS,

Electrospray Ionization - ESI for direct infusion).

Set the mass analyzer parameters, including the mass range to be scanned.

Data Acquisition:

If using GC-MS, inject the sample into the GC, where it will be separated before entering

the mass spectrometer.

If using direct infusion, introduce the sample solution directly into the ionization source.

The mass spectrometer will ionize the sample and separate the resulting ions based on

their mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized organic compound like Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.
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This guide provides a foundational understanding of the spectroscopic properties of Methyl 2-
(4-hydroxy-3-nitrophenyl)acetate. Researchers and scientists can utilize this information for

compound identification, quality control, and as a basis for further studies in drug development

and other chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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